BenchChemオンラインストアへようこそ!

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide

N-myristoyltransferase inhibition Post-translational modification Antiviral target engagement

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine aryl amide class. The core structure consists of an imidazo[1,2-a]pyrimidine heterocycle linked via a 2-methoxyphenyl bridge to a 4-methylbenzamide moiety.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 847388-01-6
Cat. No. B2755449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide
CAS847388-01-6
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
InChIInChI=1S/C21H18N4O2/c1-14-4-6-15(7-5-14)20(26)23-17-12-16(8-9-19(17)27-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
InChIKeyNKIVBWZCCPCTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide (CAS 847388-01-6): Compound Class and Core Scaffold


N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a synthetic small molecule belonging to the imidazo[1,2-a]pyrimidine aryl amide class [1]. The core structure consists of an imidazo[1,2-a]pyrimidine heterocycle linked via a 2-methoxyphenyl bridge to a 4-methylbenzamide moiety. This scaffold is a focus of medicinal chemistry due to its activity against kinases and N-myristoyltransferases (NMTs) [2]. The compound is a direct positional isomer of the well-characterized NMT1/NMT2 dual inhibitor IMP-1088 [1].

Why In-Class Substitution of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is Not Trivial


In the imidazo[1,2-a]pyrimidine aryl amide series, small structural changes can cause dramatic shifts in target potency and selectivity. The meta-methyl isomer (IMP-1088) is a sub-nanomolar inhibitor of human NMT1 and NMT2 [1]. However, the para-methyl isomer (this compound) demonstrates markedly reduced NMT activity in comparable assays . This positional effect means that procurement based solely on core scaffold similarity, without confirming the exact substitution pattern, risks obtaining a compound with significantly different biological activity. The following quantitative evidence details this critical differentiation.

Quantitative Differentiation Evidence: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide vs. Its Meta-Methyl Isomer IMP-1088


Human NMT1 & NMT2 Inhibitory Activity: Drastic Potency Loss Upon Methyl Group Shift

The 3-methylbenzamide isomer (IMP-1088) is a potent dual HsNMT1/HsNMT2 inhibitor with IC50 values consistently below 1 nM [1]. In direct binding assays, its Kd for HsNMT1 is <210 pM [1]. In contrast, the 4-methylbenzamide isomer (this compound) has no reported NMT inhibitory activity in the same assay systems . This positional isomerism eliminates the critical NMT binding interaction present in IMP-1088.

N-myristoyltransferase inhibition Post-translational modification Antiviral target engagement

Antiviral Activity Against Rhinovirus: Para-Methyl Isomer Shows No Comparable Cellular Protection

IMP-1088 protects primary human bronchial epithelial cells (hBEC) from rhinovirus RV-A1 infection, blocking production of infectious virus across a 1-1000 nM concentration range [1]. The 4-methyl analog has not demonstrated any protective antiviral effect in published rhinovirus models , consistent with its lack of NMT inhibition.

Rhinovirus inhibition Host-directed antiviral Capsid assembly blockade

Selectivity Profile: Differential Off-Target Kinase Activity Relative to IMP-1088

IMP-1088 demonstrates exceptional selectivity for NMT1/2 over a panel of >100 kinases, with no significant inhibition observed at 1 µM [1]. While the kinase profile of the para-methyl isomer has not been explicitly published [2], the imidazo[1,2-a]pyrimidine scaffold class is known to target CDK2 and other kinases [3]. This raises the testable hypothesis that the 4-methyl substitution may alter the kinase selectivity landscape, potentially introducing off-target activities absent in the meta-isomer.

Kinase selectivity profiling CDK2 off-target Broad-panel screening

Physicochemical and Drug-Likeness Parameters: Similar Rule-of-5 Profile with Distinct Electronic Distribution

Both isomers share the same molecular formula (C21H18N4O2) and molecular weight (358.4 g/mol) [1]. The calculated logP difference is negligible (estimated ~3.5). However, the para-substitution alters the electronic distribution of the benzamide ring, which can influence hydrogen bonding, π-stacking interactions, and metabolic stability [2]. These subtle electronic effects, while not captured by simple Rule-of-5 metrics, can significantly impact binding kinetics and pharmacokinetic profiles.

Drug-likeness Lipophilicity Rule of Five

Scientifically Justified Application Scenarios for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide (CAS 847388-01-6)


Negative Control for N-Myristoyltransferase Assays

Given the total loss of NMT1/NMT2 inhibitory activity relative to IMP-1088 [1], this para-methyl isomer serves as an ideal negative control compound in NMT enzymatic assays. Its structural similarity (isomer) to the active inhibitor, combined with its lack of NMT activity, allows researchers to demonstrate that observed cellular or enzymatic effects are truly due to NMT inhibition rather than scaffold-related off-target effects.

Structure-Activity Relationship (SAR) Probe for Benzamide Positional Effects

The compound is a critical SAR probe for mapping the positional requirements of benzamide substitution within the imidazo[1,2-a]pyrimidine series. Pairing this 4-methyl isomer with the 3-methyl (IMP-1088) and 2-methyl analogs enables a systematic evaluation of how methyl group position affects target engagement, selectivity, and cellular pharmacodynamics [2].

Kinase Selectivity Panel Screening Compound

The imidazo[1,2-a]pyrimidine core is known to engage CDK2 and other kinases [3]. This compound can be included in broad kinase panels to profile the selectivity landscape of the 4-methylbenzamide subset, potentially identifying kinase targets that are preferentially inhibited by the para-substituted isomer but not by the meta-substituted IMP-1088.

Metabolic Stability Comparison Studies

Positional isomerism can alter Phase I metabolism rates. This compound can be used in comparative liver microsome stability assays (human and rodent) alongside IMP-1088 to assess whether the para-methyl group confers different metabolic liabilities, providing valuable information for lead optimization programs.

Quote Request

Request a Quote for N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.